![molecular formula C16H16N2O2 B2949105 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione CAS No. 2320886-17-5](/img/structure/B2949105.png)
1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BAY 73-6691, and it is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). The sGC enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. The inhibition of sGC by BAY 73-6691 has shown promising results in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Mechanism of Action
Target of Action
Similar compounds containing imidazole and 1,2,4-triazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing 1,2,4-triazole operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds containing 1,2,4-triazole have been reported to exhibit widespread potential pharmaceutical activity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing 1,2,4-triazole have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione, which makes it an ideal tool for studying the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in various physiological processes. However, one of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, BAY 73-6691 has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of BAY 73-6691. One potential direction is the development of more potent and selective 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione inhibitors that can be used in the treatment of various diseases. Another potential direction is the investigation of the role of 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione in other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new delivery methods for BAY 73-6691 could potentially improve its effectiveness in the treatment of pulmonary hypertension and other diseases.
Synthesis Methods
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 2,4-dichloroquinazoline with 2-butyn-1-ol to form 1-(but-2-yn-1-yl)-2,4-dichloroquinazoline. The intermediate product is then reacted with cyclopropylamine and lithium diisopropylamide to form 1-(but-2-yn-1-yl)-3-cyclopropylquinazoline. Finally, the compound is treated with methyl chloroformate and triethylamine to form the desired product, 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. In a study conducted on rats with pulmonary hypertension, BAY 73-6691 was found to significantly reduce pulmonary arterial pressure and improve right ventricular function. In another study on rats with heart failure, BAY 73-6691 was found to improve cardiac function and reduce mortality. In clinical trials, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, with significant improvements in exercise capacity and hemodynamics.
properties
IUPAC Name |
1-but-2-ynyl-3-cyclopropyl-7-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-4-9-17-14-10-11(2)5-8-13(14)15(19)18(16(17)20)12-6-7-12/h5,8,10,12H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYKANDZUBIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(C=CC(=C2)C)C(=O)N(C1=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.